Ethyl 4-amino-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyrimidine-5-carboxylate
Description
Ethyl 4-amino-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 4-amino-substituted pyrimidine core, an ethyl carboxylate group at position 5, and a sulfur-linked 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl substituent at position 2.
Properties
Molecular Formula |
C17H15ClN4O4S |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
ethyl 4-amino-2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15ClN4O4S/c1-2-26-16(25)11-8-20-17(21-14(11)19)27-12-7-13(23)22(15(12)24)10-5-3-4-9(18)6-10/h3-6,8,12H,2,7H2,1H3,(H2,19,20,21) |
InChI Key |
DHQJRNSUUXHNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzoyl chloride.
Formation of the Dioxopyrrolidinyl Moiety: This step involves the cyclization of an appropriate amine with succinic anhydride to form the dioxopyrrolidinyl ring.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine ring, an ethyl ester group, and a chlorophenyl-substituted dioxopyrrolidinyl moiety. Its synthesis typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction involving precursors like ethyl cyanoacetate and guanidine.
- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction using 3-chlorobenzoyl chloride introduces the chlorophenyl moiety.
- Formation of the Dioxopyrrolidinyl Moiety : Cyclization of an appropriate amine with succinic anhydride forms the dioxopyrrolidinyl ring.
- Final Coupling Reaction : The intermediates are coupled under suitable conditions to yield the target compound.
Antimicrobial Activity
Research indicates that Ethyl 4-amino-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyrimidine-5-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrimidines can inhibit bacterial growth and may be effective against various pathogens. The specific mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies have demonstrated that it can induce cytotoxic effects in human leukemia cell lines, with certain derivatives showing low IC50 values (e.g., 14.0 μM against K562 cell line) . The mechanism may involve apoptosis induction or cell cycle arrest through interaction with specific molecular targets.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in disease pathways. For example, it could inhibit kinases or proteases that play crucial roles in cancer progression or microbial resistance mechanisms.
Medicinal Chemistry and Drug Development
The compound serves as a valuable building block in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. Researchers are exploring its derivatives to optimize pharmacokinetic properties and efficacy against specific diseases.
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial settings for the synthesis of advanced materials and chemical processes. Its reactivity makes it suitable for creating complex organic compounds used in pharmaceuticals and agrochemicals.
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against various pathogens; mechanism involves cell wall synthesis inhibition. |
| Anticancer Properties | Induces cytotoxicity in leukemia cell lines; low IC50 values indicate strong activity. |
| Enzyme Inhibition | Potential inhibitor of key enzymes involved in cancer and microbial resistance. |
| Medicinal Chemistry | Serves as a building block for developing new therapeutic agents; structure allows for modifications. |
| Industrial Use | Utilized in synthesizing advanced materials; reactive nature aids in creating complex compounds. |
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(a) Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()
- Core structure : Pyrimidine with ethyl carboxylate at position 3.
- Key differences: Position 2: Methylsulfanyl group instead of the dioxopyrrolidin-sulfanyl moiety. Position 4: [(3-Chloro-4-methoxybenzyl)amino] substituent vs. a simple amino group in the target compound.
- Impact : The methoxy group in the benzylamine substituent may enhance solubility, while the methylsulfanyl group could reduce steric hindrance compared to the bulkier dioxopyrrolidin ring .
(b) Ethyl 4-(3-(((1-methylethenyl)sulfonyl)amino)phenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate ()
- Core structure : Pyrrolo[2,3-d]pyrimidine fused with a pyrrole ring.
- Key differences: Position 4: Aryl-sulfonamide substituent instead of an amino group. Position 2: Absence of sulfanyl linkage.
- The sulfonamide group could improve metabolic stability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Validation : Crystallographic studies of related compounds (e.g., ) utilize tools like SHELX for refinement . The dioxopyrrolidin-sulfanyl group in the target compound may introduce torsional strain, necessitating advanced refinement protocols for accurate structural determination.
The dioxopyrrolidin ring could act as a hydrogen-bond acceptor, mimicking peptide backbones in protease inhibitors .
Synthetic Challenges : Sulfanyl-linked dioxopyrrolidin moieties require precise regioselective synthesis, contrasting with simpler methylsulfanyl derivatives .
Biological Activity
Ethyl 4-amino-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyrimidine-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 364.82 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The compound's structure allows it to act as an inhibitor or modulator of these targets, influencing cellular processes such as apoptosis and proliferation.
Anticancer Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | Apoptosis induction |
| A549 (Lung Cancer) | 10.2 | Cell cycle arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro tests revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, suggesting potential use in treating bacterial infections .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Case Studies and Research Findings
-
Cytotoxicity in Cancer Models :
A study published in Molecules highlighted the effectiveness of pyrimidine derivatives in inhibiting tumor growth in xenograft models. The compound was shown to significantly reduce tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology . -
Antibacterial Efficacy :
Research conducted on the antibacterial properties of similar compounds revealed that modifications to the pyrimidine scaffold could enhance activity against resistant bacterial strains. This study emphasized the importance of structural diversity in developing new antibiotics . -
Mechanistic Insights :
Investigations into the molecular mechanisms revealed that the compound interacts with DNA topoisomerases, disrupting DNA replication and transcription processes, which is crucial for cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
